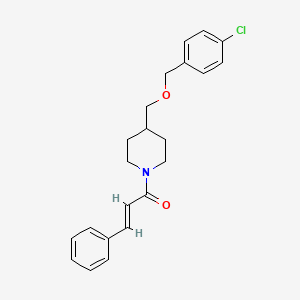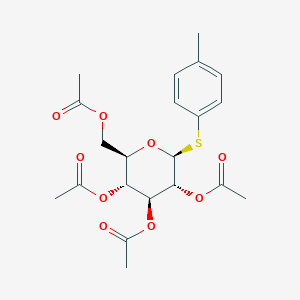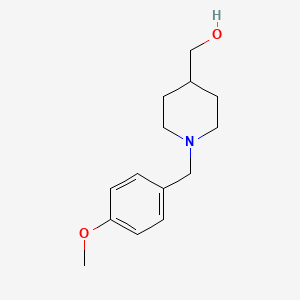
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a compound with the molecular formula C21H17ClN2O . It has a molecular weight of 348.8 g/mol . The IUPAC name for this compound is 2-chloro-N-(9-ethylcarbazol-3-yl)benzamide .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-amino-9-ethyl-9H-carbazole with chloroacetyl chloride . The reaction of this compound with appropriate mercapto-heterocyclics results in the formation of the title compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C21H17ClN2O/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)23-21(25)16-8-3-5-9-18(16)22/h3-13H,2H2,1H3,(H,23,25) . The compound has a complexity of 485 .Chemical Reactions Analysis
The reaction of this compound with appropriate mercapto-heterocyclics resulted in the formation of the title compounds . The chemical structures of the compounds were elucidated by IR, 1H-NMR, FABMS spectral data and elemental analysis .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 34 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 348.1029409 g/mol .Scientific Research Applications
Antimicrobial and Cytotoxicity Properties
- Antimicrobial Activity and Cytotoxicity : A study synthesized some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, including 2-chloro-N-(9-ethyl-9H-carbazole-3-yl)acetamide, and evaluated them for antimicrobial activity and cytotoxicity. The synthesized compounds exhibited notable antimicrobial activity against a range of bacterial and fungal strains. Among them, certain derivatives showed significant antimicrobial properties. Additionally, these compounds were studied for their cytotoxic effects on NIH/3T3 cells, revealing that some had low cytotoxic activity (Kaplancıklı et al., 2012).
Synthesis and Characterization of Carbazole Derivatives
- Carbazole Conjugates : Another study focused on the synthesis and characterization of novel carbazole conjugates starting from carbazole. The process involved reactions leading to various intermediate products, ultimately forming compounds with potential bioactive properties. These compounds were thoroughly characterized using spectroscopic and analytical techniques (Verma et al., 2022).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Photochemical and Thermochemical Modeling : A study synthesized certain analogs and performed photochemical and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable for use in photovoltaic cells. Additionally, molecular docking was performed to understand the binding interactions of these compounds with specific proteins (Mary et al., 2020).
Synthesis and Biological Evaluation
- Biological Evaluation of Carbazole Derivatives : Research also includes the synthesis, characterization, and biological evaluation of new carbazole derivatives. These derivatives showed significant antibacterial, antifungal, and anticancer activities, indicating their potential in medical and pharmaceutical applications (Sharma et al., 2014).
Synthesis of Schiff Bases for Neurodegenerative Disorders
- Schiff Bases for Neurodegenerative Diseases : A study synthesized Schiff bases and evaluated their potential as neuropsychiatric drugs. Bioinformatics and cheminformatics approaches were used to predict the binding to therapeutic targets, suggesting the potential applicability of these compounds in treating neurodegenerative disorders (Avram et al., 2021).
Future Directions
The compound and its derivatives have shown notable antimicrobial activity . Some of the compounds were particularly active on E. coli, while others on C. albicans . The most significant result is represented by their exceptional anti-biofilm activity, particularly against the P. aeruginosa biofilm . The cytotoxicity assay revealed that at concentrations lower than 100 μg/mL, the tested compounds do not induce cytotoxicity and do not alter the mammalian cell cycle . These findings suggest potential future directions for the development of new antimicrobial agents based on this compound.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is related to its role as a charge transporting material . It exhibits high charge carrier mobility and photochemical stability , which suggests that it interacts with charge carriers in the system where it is applied.
Mode of Action
The compound interacts with its targets by donating electrons, thanks to the electron-donating carbazole pendant group . This interaction leads to changes in the charge transport properties of the system, enhancing the mobility of charge carriers .
Pharmacokinetics
Its high charge carrier mobility and photochemical stability suggest that it may have good bioavailability in the systems where it is applied .
Result of Action
The primary result of the action of this compound is the enhancement of charge transport properties in the system where it is applied . This can lead to improved performance in applications such as organic electronics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its photochemical stability suggests that it may be particularly effective in environments with exposure to light . .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a compound that interacts with various enzymes, proteins, and other biomolecules. It has been synthesized by reacting this compound with substituted phenols . The compound exhibits high charge carrier mobility and photochemical stability .
Cellular Effects
At concentrations lower than 100 μg/mL, this compound does not induce cytotoxicity and does not alter the mammalian cell cycle . It has shown antimicrobial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It has been found to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-N-(9-ethylcarbazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-2-19-14-6-4-3-5-12(14)13-9-11(7-8-15(13)19)18-16(20)10-17/h3-9H,2,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPBNOXHXIDWDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCl)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
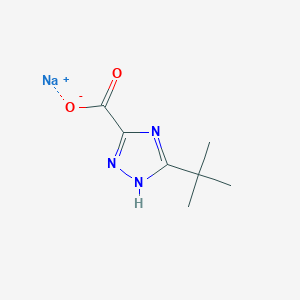


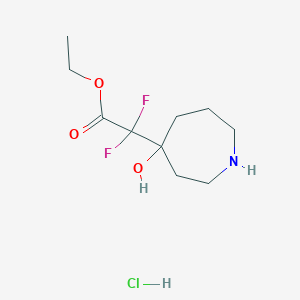
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366312.png)
![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)
![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)
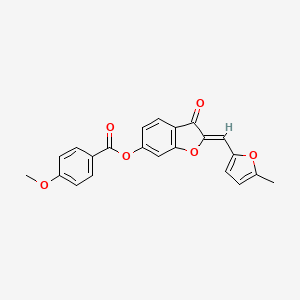
![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)
